molecular formula C24H21N7 B11233458 N~4~-(4-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11233458
M. Wt: 407.5 g/mol
InChI Key: RNLFSDGWFVSIPY-UHFFFAOYSA-N
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Description

N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with various substituents, including a phenyl group, a pyridin-3-ylmethyl group, and a 4-methylphenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and 2,4-dichloropyrimidine, under basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a chlorine atom in the pyrazolo[3,4-d]pyrimidine core with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridin-3-ylmethyl group is introduced to the core structure.

    Addition of the 4-methylphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the core structure are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, nucleophiles or electrophiles, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with similar core structures but different substituents, which may exhibit different biological activities.

    Phenyl-substituted pyrazolopyrimidines: Compounds with phenyl groups at different positions, affecting their chemical and biological properties.

    Pyridinyl-substituted pyrazolopyrimidines: Compounds with pyridinyl groups at different positions, influencing their interactions with molecular targets.

The uniqueness of N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H21N7

Molecular Weight

407.5 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H21N7/c1-17-9-11-19(12-10-17)28-22-21-16-27-31(20-7-3-2-4-8-20)23(21)30-24(29-22)26-15-18-6-5-13-25-14-18/h2-14,16H,15H2,1H3,(H2,26,28,29,30)

InChI Key

RNLFSDGWFVSIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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